molecular formula C6H11NO3 B12643470 (E)-4-Nitro-4-hexen-2-ol CAS No. 138668-10-7

(E)-4-Nitro-4-hexen-2-ol

Katalognummer: B12643470
CAS-Nummer: 138668-10-7
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: RMCZAUBVAZUUIB-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-Nitro-4-hexen-2-ol is an organic compound characterized by the presence of a nitro group and a hydroxyl group on a hexene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Nitro-4-hexen-2-ol typically involves the nitration of 4-hexen-2-ol. One common method is the reaction of 4-hexen-2-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired (E)-isomer is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-4-Nitro-4-hexen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

  • Oxidation of this compound can yield 4-nitro-4-hexenal.
  • Reduction can produce (E)-4-amino-4-hexen-2-ol.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-4-Nitro-4-hexen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-4-Nitro-4-hexen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

    4-Nitro-4-hexen-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-Nitro-4-hexen-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: (E)-4-Nitro-4-hexen-2-ol is unique due to the combination of its nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

138668-10-7

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

(E)-4-nitrohex-4-en-2-ol

InChI

InChI=1S/C6H11NO3/c1-3-6(7(9)10)4-5(2)8/h3,5,8H,4H2,1-2H3/b6-3+

InChI-Schlüssel

RMCZAUBVAZUUIB-ZZXKWVIFSA-N

Isomerische SMILES

C/C=C(\CC(C)O)/[N+](=O)[O-]

Kanonische SMILES

CC=C(CC(C)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.